![molecular formula C11H12N2O2S2 B3144052 1-[(4-Isothiocyanatophenyl)sulfonyl]pyrrolidine CAS No. 54286-50-9](/img/structure/B3144052.png)
1-[(4-Isothiocyanatophenyl)sulfonyl]pyrrolidine
Vue d'ensemble
Description
“1-[(4-Isothiocyanatophenyl)sulfonyl]pyrrolidine” is a chemical compound used in scientific research . It has a molecular weight of 268.36 and a molecular formula of C11H12N2O2S2 .
Synthesis Analysis
The synthesis of pyrrolidine compounds, such as “this compound”, can be achieved through various synthetic strategies . These strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring . This ring is a nitrogen heterocycle that is widely used by medicinal chemists . The structure of this compound can be represented by the SMILES notation: C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)N=C=S .Applications De Recherche Scientifique
Pyrrolidine Ring and Its Derivatives in Drug Discovery
Pyrrolidine, a five-membered nitrogen heterocycle, is extensively used in medicinal chemistry to create compounds for treating human diseases. The interest in this saturated scaffold stems from its ability to explore pharmacophore space efficiently due to sp3-hybridization, contribute to stereochemistry, and provide increased three-dimensional coverage through a phenomenon known as "pseudorotation". Bioactive molecules featuring the pyrrolidine ring demonstrate selectivity towards specific targets. The review by Li Petri et al. (2021) discusses the influence of steric factors on biological activity and the structure-activity relationship (SAR) of these compounds, emphasizing how different stereoisomers and substituent orientations can lead to diverse biological profiles in drug candidates (Li Petri et al., 2021).
Matrix Metalloproteinase Inhibitors Based on Pyrrolidine Scaffold
Matrix metalloproteinases (MMPs) are crucial in various physiological and pathological processes, and MMP inhibitors are potential therapeutics for diseases like cancer, rheumatic, and cardiovascular conditions. Cheng et al. (2008) highlight the pyrrolidine scaffold's prominence in designing MMP inhibitors. These inhibitors, including sulfonamide pyrrolidine derivatives, proline-containing peptidomimetics, and acyl pyrrolidine derivatives, exhibit low nanomolar activity for some MMP subclasses, confirming pyrrolidine's effectiveness as a scaffold for MMP inhibitor design (Cheng et al., 2008).
Sulfonamide Inhibitors in Clinical Applications
Sulfonamide compounds, a significant class of synthetic antibiotics, are also integral in various clinically used drugs like diuretics, carbonic anhydrase inhibitors, and antiepileptics. Gulcin and Taslimi (2018) explore the primary sulfonamide compounds' medicinal significance, demonstrating their application in antiviral, anticancer agents, and Alzheimer’s disease drugs. The diverse roles of sulfonamides in treating various conditions highlight their continued importance in drug discovery and clinical applications (Gulcin & Taslimi, 2018).
Sulforaphane and Its Health Benefits
Sulforaphane, an isothiocyanate derived from cruciferous vegetables, exhibits a wide array of biological effects, including antioxidant, antimicrobial, anticancer, anti-inflammatory, anti-aging, neuroprotective, and antidiabetic properties. Kim and Park (2016) review sulforaphane's biological and pharmacological activities, noting its potential as a chemopreventive agent against various cancers, cardiovascular diseases, neurodegenerative diseases, and diabetes (Kim & Park, 2016).
Safety and Hazards
Propriétés
IUPAC Name |
1-(4-isothiocyanatophenyl)sulfonylpyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S2/c14-17(15,13-7-1-2-8-13)11-5-3-10(4-6-11)12-9-16/h3-6H,1-2,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDSWHZMJJHNAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)N=C=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


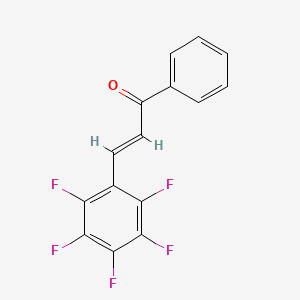
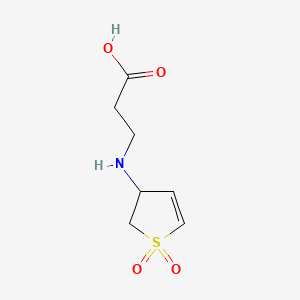
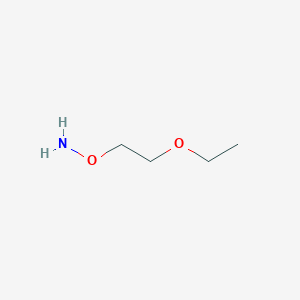
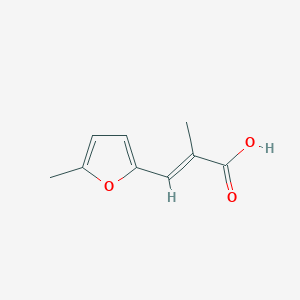
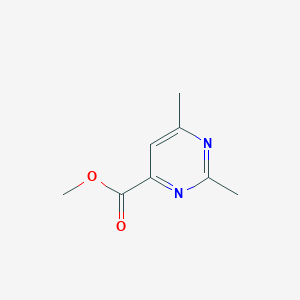
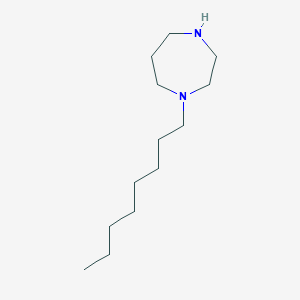




![2-({4-[(3,5-Dimethylanilino)sulfonyl]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B3144076.png)


amine](/img/structure/B3144096.png)
